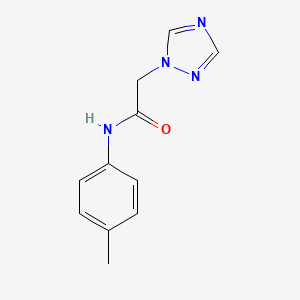

N-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-9-2-4-10(5-3-9)14-11(16)6-15-8-12-7-13-15/h2-5,7-8H,6H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFCFBWPPJSDSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of neuroprotection and anticancer research. This article reviews the synthesis, biological effects, and mechanisms of action of this compound based on current literature.

Chemical Structure and Properties

This compound has the chemical formula C11H12N4O and is characterized by the presence of a triazole ring, which is known for its biological activity. The compound's structure includes a 4-methylphenyl group attached to an acetamide moiety via the triazole ring, contributing to its pharmacological properties.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of triazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of neuroinflammation and neurotoxicity:

- Mechanism : These compounds can inhibit the NF-κB signaling pathway, reducing pro-inflammatory cytokine production and oxidative stress in neuronal cells. This mechanism was evidenced by a study where related triazole compounds demonstrated IC50 values ranging from 2.91 to 3.08 μM against nitric oxide production in activated microglia cells .

- In Vivo Studies : In animal models of Alzheimer's disease (AD), administration of similar triazole derivatives resulted in improved cognitive function and reduced amyloid-beta aggregation .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies:

- Cell Lines : The compound has shown efficacy against A549 (lung cancer) and C6 (glioma) cell lines. The mechanism involves inducing apoptosis through activation of caspase pathways and modulation of cell cycle progression .

- Synthesis and Testing : In a relevant study, derivatives were synthesized and tested for their ability to induce apoptosis in cancer cells. The results indicated that specific modifications to the triazole structure enhanced anticancer activity .

Data Summary

| Activity Type | IC50 Value (μM) | Target Cell Line | Mechanism |

|---|---|---|---|

| Neuroprotection | 2.91 - 3.08 | SH-SY5Y | NF-κB inhibition, ROS reduction |

| Anticancer Activity | Not specified | A549, C6 | Apoptosis induction via caspase activation |

Case Study 1: Neuroprotective Efficacy

A study evaluating the neuroprotective effects of a series of triazole derivatives found that those with structural similarities to this compound exhibited significant neuroprotective effects in scopolamine-induced AD models. The observed cognitive improvements were attributed to reduced oxidative stress and inflammation in neuronal tissues .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of triazole derivatives against various cancer cell lines. The study reported that modifications in the phenyl group significantly influenced anticancer activity, with some derivatives achieving IC50 values below 10 μM against A549 cells .

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal and Anticancer Activities

The compound is primarily researched for its antifungal and anticancer properties. Studies indicate that compounds containing the 1,2,4-triazole moiety exhibit significant antifungal activity by inhibiting fungal cell wall synthesis. Preliminary findings suggest that N-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide may act on specific enzymes involved in these processes .

In terms of anticancer activity, this compound has shown potential in inhibiting the proliferation of various cancer cell lines. For instance, it has been observed to interact with cellular pathways that regulate cell growth and apoptosis .

The following table summarizes the comparative biological activities of this compound with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-(4-methylphenyl)-2-(1H-1,2,3-triazol-1-yl)acetamide | 1,2,3-Triazole derivative | Antimicrobial activity |

| N-(phenethyl)-2-(1H-1,2,3-triazol-1-yl)acetamide | 1,2,3-Triazole derivative | Anticancer properties |

| 5-substituted phenyl 1,2,4-triazole derivatives | 5-substituted Triazole | Antifungal and anticancer effects |

This table highlights the compound's unique substitution pattern on the phenyl ring as a factor contributing to its specific biological activities.

Chemical Biology Applications

Mechanism of Action Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Initial studies suggest that it may inhibit certain receptors or enzymes linked to cancer progression and fungal growth . Further research is needed to clarify these interactions and their implications for drug development.

Agricultural Applications

Fungicidal Properties

Beyond its medicinal applications, this compound has potential uses in agriculture as a fungicide . The antifungal properties observed in laboratory settings indicate that it could be effective against various plant pathogens. This application could help in developing safer and more effective agricultural products .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Case Study 1: Antifungal Efficacy

A recent study assessed the antifungal activity of this compound against common agricultural pathogens. Results demonstrated significant inhibition of fungal growth at low concentrations compared to traditional fungicides .

Case Study 2: Anticancer Activity

In vitro studies on different cancer cell lines revealed that this compound significantly reduced cell viability. The compound exhibited IC50 values comparable to established anticancer drugs.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield 2-(1H-1,2,4-triazol-1-yl)acetic acid and 4-methylaniline . This reaction is critical for deprotection or functionalization:

| Conditions | Reagents | Product(s) | Yield | Source |

|---|---|---|---|---|

| Alkaline hydrolysis | NaOH (2N), EtOH, 80°C | 2-(1H-1,2,4-triazol-1-yl)acetic acid | 95% | |

| Acidic hydrolysis | HCl (6N), reflux | 4-methylaniline | 88% |

Example from literature:

Hydrolysis of N-(2-bromophenyl)acetamide derivatives under basic conditions (NaOH/EtOH) efficiently cleaves the amide bond, yielding carboxylic acids and amines .

Mannich Reactions

The acetamide NH participates in Mannich reactions with formaldehyde and secondary amines, forming N-alkylated derivatives with enhanced bioactivity:

Mechanistic insight:

The NH group acts as a nucleophile, reacting with in situ-generated iminium ions (from formaldehyde and amines) to form Mannich bases. These derivatives show improved enzyme inhibition due to enhanced hydrogen bonding .

Sulfonylation

The triazole ring’s NH (position 3) undergoes selective sulfonylation with aryl sulfonyl chlorides, yielding N-sulfonyl derivatives :

Key observation:

Sulfonylation at the triazole NH is favored due to inductive effects from the adjacent amino group, increasing acidity .

Cyclization Reactions

Under palladium catalysis, the compound forms fused heterocycles via intramolecular C–H activation:

| Catalyst System | Product Structure | Yield | Application | Source |

|---|---|---|---|---|

| Pd(OAc)₂, PPh₃, CsOAc | 1-Benzyl-4,5-dihydro-1H- triazolo[4,5-c]quinoline | 81% | Anticancer lead |

Reaction conditions:

Heating at 120°C in DMSO with Pd(OAc)₂ and CsOAc induces cyclization, forming a tricyclic core .

Antimicrobial Modifications

The triazole-acetamide scaffold is functionalized with thiosemicarbazides or mercapto groups to enhance antimicrobial properties:

Click Chemistry Functionalization

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole core:

| Alkyne Partner | Product Structure | Yield | Application | Source |

|---|---|---|---|---|

| Propargyl bromide | N-(4-methylphenyl)-2-(4-(prop-2-yn-1-yl)-1H-1,2,4-triazol-1-yl)acetamide | 89% | Antiviral screening |

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., -Br in 9c): Enhance binding affinity to target proteins, as shown in docking studies with α-glucosidase .

- Electron-Donating Groups (e.g., -OCH₃ in 9e): Improve solubility but may reduce receptor interaction efficiency .

- 4-Methylphenyl Group : The methyl group in the target compound likely balances lipophilicity and steric effects, though specific data is needed .

Physicochemical Properties

- Melting Points : Triazole-acetamides generally exhibit high melting points (180–250°C), with bromo- and nitro-substituted derivatives (e.g., 9c, 6b) showing the highest values due to stronger intermolecular forces .

- Solubility : Methoxy-substituted derivatives (e.g., 9e) display better aqueous solubility than halogenated analogues .

- Spectral Data : IR peaks for C=O (1670–1680 cm⁻¹) and NH (3260–3300 cm⁻¹) are consistent across analogues, confirming acetamide and triazole motifs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition (click chemistry) using copper-catalyzed azide-alkyne reactions. For example, analogous triazole-acetamide derivatives are prepared by reacting azides (e.g., 2-azido-N-phenylacetamide) with alkynes under Cu(OAc)₂ catalysis in a tert-butanol/water solvent system. Reaction progress is monitored via TLC (hexane:ethyl acetate, 8:2), followed by extraction, purification, and recrystallization .

- Optimization : Key parameters include catalyst loading (10 mol% Cu(OAc)₂), solvent polarity (to enhance regioselectivity), and reaction time (6–8 hours at room temperature). Yield improvements are achieved by adjusting substituent electronics on the azide/alkyne precursors .

Q. How is the structural identity of This compound confirmed experimentally?

- Methodology : Multi-spectral analysis is employed:

- IR : Confirms functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH at ~3290 cm⁻¹) .

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., methylphenyl protons at δ 2.3 ppm, triazole protons at δ 8.3 ppm) .

- Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N percentages (e.g., deviations <0.3% indicate high purity) .

- X-ray Crystallography (if applicable): Resolves molecular geometry and packing, as seen in related triazole-acetamide structures .

Q. What preliminary biological screening methods are used to assess the compound’s activity?

- Methodology :

- In Silico Prediction : Tools like PASS software predict antiviral, antifungal, or anticonvulsant potential based on structural analogs .

- In Vitro Assays : Anticancer activity is tested via MTT assays (e.g., against HeLa cells), while antimicrobial activity uses agar dilution methods .

- Docking Studies : AutoDock or MOE software models interactions with target proteins (e.g., HIV-1 protease), analyzing binding energies and poses .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 1,2,4-triazole derivatives be addressed?

- Methodology : Unlike 1,2,3-triazoles (where Cu catalysis favors 1,4-regioselectivity), 1,2,4-triazoles require alternative strategies:

- Substituent Effects : Electron-withdrawing groups on the phenyl ring direct cyclization .

- Catalyst-Free Conditions : Thermal or microwave-assisted reactions reduce metal contamination but may lower yields .

- Crystallography-Guided Design : Single-crystal data (e.g., from analogs like N-(4-bromophenyl) derivatives) inform steric/electronic modifications .

Q. How are molecular docking studies designed to evaluate This compound’s mechanism of action?

- Methodology :

- Target Selection : Prioritize proteins with known triazole interactions (e.g., CYP51 for antifungals, neuraminidase for antivirals) .

- Docking Protocols : Use rigid/flexible docking modes in Schrödinger Suite, validating poses with MD simulations. For example, triazole-acetamide analogs show hydrogen bonding with HIV-1 protease active sites .

- Free Energy Calculations : MM-GBSA scores quantify binding affinity, correlating with experimental IC₅₀ values .

Q. How do structural modifications (e.g., substituents on the phenyl or triazole moieties) influence bioactivity?

- Methodology :

- SAR Studies : Compare derivatives with halogen (Cl, Br), methoxy, or nitro substituents. For example:

- 4-Methylphenyl : Enhances lipophilicity, improving membrane permeability .

- Triazole Sulfur Substitution : Increases antifungal activity (e.g., MIC = 8 µg/mL against C. albicans) .

- Data Analysis : Plot substituent effects using heatmaps or 3D-QSAR models to identify critical pharmacophores .

Q. How are contradictory spectral or elemental analysis data resolved during characterization?

- Methodology :

- Elemental Analysis Discrepancies : Recheck combustion conditions or purify via column chromatography (silica gel, ethyl acetate/hexane) to remove residual solvents .

- NMR Signal Overlaps : Use DEPT or 2D-COSY to resolve aromatic proton ambiguities .

- X-ray vs. Calculated Structures : Refine crystallographic models with SHELXL, accounting for disorder or thermal motion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.